4-Chloro-1-(2,4-difluorophenyl)-1h-pyrazolo[3,4-d]pyrimidine
Overview
Description
4-Chloro-1-(2,4-difluorophenyl)-1h-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that features a pyrazolo[3,4-d]pyrimidine core substituted with a 4-chloro and a 2,4-difluorophenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-(2,4-difluorophenyl)-1h-pyrazolo[3,4-d]pyrimidine typically involves multi-step reactions starting from commercially available precursors. One common method involves the cyclization of appropriate hydrazones with chloropyrimidines under oxidative conditions. For example, the oxidative cyclization of (6-chloropyrimidin-4-yl)hydrazones using iodobenzene diacetate in dichloromethane can yield the desired pyrazolo[3,4-d]pyrimidine derivatives .
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of laboratory-scale synthetic routes. These methods often include the use of continuous flow reactors to enhance reaction efficiency and scalability. Additionally, the use of automated synthesis platforms can streamline the production process, ensuring consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-(2,4-difluorophenyl)-1h-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4-position can be substituted by nucleophiles such as amines or thiols.
Suzuki-Miyaura Coupling: The compound can participate in palladium-catalyzed cross-coupling reactions with boronic acids to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary or secondary amines, thiols, and bases like potassium carbonate in solvents like dimethylformamide (DMF) or ethanol.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium phosphate in solvents such as toluene or ethanol.
Major Products
Nucleophilic Substitution: Substituted pyrazolo[3,4-d]pyrimidines with various functional groups replacing the chlorine atom.
Suzuki-Miyaura Coupling: Biaryl derivatives with the pyrazolo[3,4-d]pyrimidine core.
Scientific Research Applications
4-Chloro-1-(2,4-difluorophenyl)-1h-pyrazolo[3,4-d]pyrimidine has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an antiviral and anticancer agent due to its ability to inhibit specific enzymes and pathways.
Biological Studies: It is used in studies to understand the interaction of heterocyclic compounds with biological targets such as kinases and receptors.
Industrial Applications: The compound’s derivatives are explored for their use in the synthesis of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Chloro-1-(2,4-difluorophenyl)-1h-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it may inhibit the activity of kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation and survival . The compound’s lipophilicity allows it to diffuse easily into cells, enhancing its bioavailability .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Shares a similar core structure but lacks the difluorophenyl group.
1-(2,4-Difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine: Similar structure but without the chlorine substitution.
Uniqueness
4-Chloro-1-(2,4-difluorophenyl)-1h-pyrazolo[3,4-d]pyrimidine is unique due to the presence of both chlorine and difluorophenyl substituents, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance the compound’s ability to interact with specific molecular targets, making it a valuable scaffold for drug development.
Properties
IUPAC Name |
4-chloro-1-(2,4-difluorophenyl)pyrazolo[3,4-d]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5ClF2N4/c12-10-7-4-17-18(11(7)16-5-15-10)9-2-1-6(13)3-8(9)14/h1-5H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVPDXIIHGBXKKI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)N2C3=C(C=N2)C(=NC=N3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5ClF2N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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